molecular formula C20H14F3N5O2 B11569998 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11569998
M. Wt: 413.4 g/mol
InChI Key: NGUHYRNKKSDQIX-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, a pyrimidine ring, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This forms the benzoxazole core, which is then further functionalized through various organic reactions to introduce the pyrimidine and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ethanol, and catalysts like TTIP.

    Reduction: Sodium borohydride, methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine moieties can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a benzoxazole moiety, a pyrimidine ring, and a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14F3N5O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14F3N5O2/c1-11-10-24-18(28-19-26-14-7-2-3-8-15(14)30-19)27-16(11)17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10H,1H3,(H,25,29)(H,24,26,27,28)

InChI Key

NGUHYRNKKSDQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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